![molecular formula C18H14ClN3OS B2554883 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 442532-01-6](/img/no-structure.png)

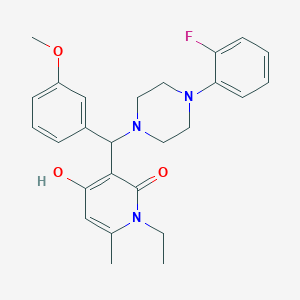

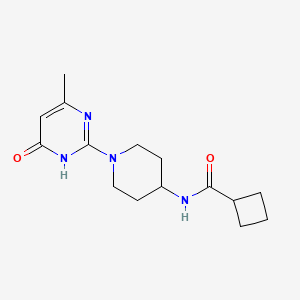

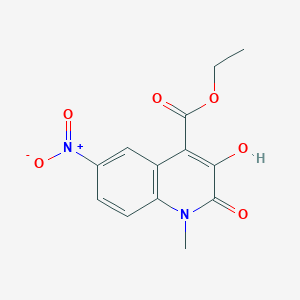

7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders . Quinazolinones are another important class of compounds with diverse biological activities.

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole and its derivatives .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, UV spectroscopy can provide information about the electronic properties of a compound .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activity

A series of derivatives of 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one were prepared and evaluated for their antimicrobial and antitubercular activities. One compound in particular exhibited significant antitubercular activity against Mycobacterium tuberculosis, comparable to the standard compound isoniazid. The compounds also demonstrated varied antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating distinct structural requirements for effectiveness against bacterial and mycobacterial targets (Anand et al., 2011).

Synthesis and Functionalization

The compound has been used in synthesizing functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones. Such synthesis processes involve reactions with halogens and other compounds, leading to the creation of various derivatives with potential for further study and applications (Kut et al., 2020).

Anticancer Activity

Derivatives of this compound have shown potential as anticancer agents. For example, specific quinazoline derivatives displayed remarkable activity against CNS SNB-75 Cancer cell lines. This suggests the potential of these derivatives in inhibiting EGFR-tyrosine kinase, which can be crucial in developing antitumor agents (Noolvi & Patel, 2013).

Monoamine Oxidase and Antitumor Activity

Some synthesized derivatives of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones showed high activity against monoamine oxidase and displayed significant antitumor properties. This indicates their potential use in treating psychological disorders and cancers (Markosyan et al., 2015).

Enzymatic Enhancement

Certain derivatives of 4-Chlorobenzo[h]quinolin-2(1H)-one and its sulfanyl derivative have shown to significantly enhance α-amylase activity. This suggests potential applications in enzymatic research and therapy (Abass, 2007).

Anticancer and Antimicrobial Activities

Some novel indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones have been synthesized and demonstrated excellent anticancer activity against breast cancer cell lines, surpassing the standard drug Doxorubicin in some cases. They also showed significant antimicrobial activity, suggesting their potential in treating infectious diseases and cancer (Gali et al., 2014).

Diuretic Agents

Some quinazolinone derivatives have been evaluated as potential diuretic agents. This research shows the versatility of the compound's derivatives, expanding its potential applications beyond antimicrobial and anticancer properties (Maarouf et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzonitrile with 3-(1H-indol-3-yl)propan-1-ol to form 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one, which is then treated with sulfur to yield the final product.", "Starting Materials": ["2-aminobenzonitrile", "3-(1H-indol-3-yl)propan-1-ol", "sulfur"], "Reaction": ["Step 1: 2-aminobenzonitrile is reacted with 3-(1H-indol-3-yl)propan-1-ol in the presence of a suitable solvent and a base catalyst to form 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one.", "Step 2: The resulting 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-1H-quinazolin-4-one is then treated with sulfur in the presence of a suitable solvent and a reducing agent to yield the final product, 7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one."] } | |

CAS-Nummer |

442532-01-6 |

Molekularformel |

C18H14ClN3OS |

Molekulargewicht |

355.84 |

IUPAC-Name |

7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C18H14ClN3OS/c19-12-5-6-14-16(9-12)21-18(24)22(17(14)23)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24) |

InChI-Schlüssel |

VAIFJJKIQIBQFV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=C(C=C4)Cl)NC3=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

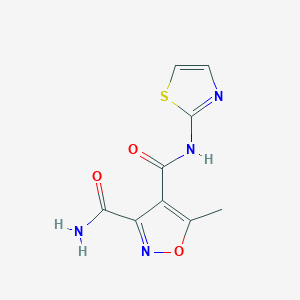

![7-(4-ethylphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554808.png)

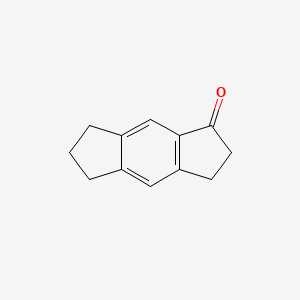

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2554815.png)

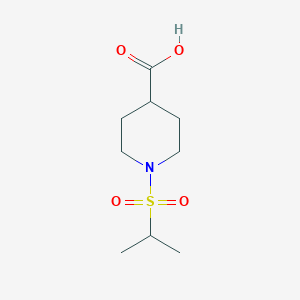

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2554816.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2554823.png)